Cas no 2137142-00-6 (tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

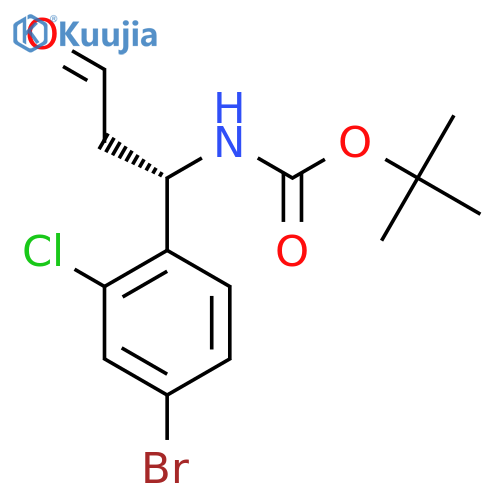

2137142-00-6 structure

商品名:tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate

- EN300-1163812

- 2137142-00-6

- tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate

-

- インチ: 1S/C14H17BrClNO3/c1-14(2,3)20-13(19)17-12(6-7-18)10-5-4-9(15)8-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m0/s1

- InChIKey: XRNPZWZQHDEMNJ-LBPRGKRZSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)Cl)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 361.00803g/mol

- どういたいしつりょう: 361.00803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163812-2.5g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 2.5g |

$2100.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-500mg |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 500mg |

$1027.0 | 2023-10-03 | ||

| Enamine | EN300-1163812-10.0g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 10g |

$4606.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-0.1g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 0.1g |

$943.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-1000mg |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 1000mg |

$1070.0 | 2023-10-03 | ||

| Enamine | EN300-1163812-0.5g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 0.5g |

$1027.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-0.05g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 0.05g |

$900.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-0.25g |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 0.25g |

$985.0 | 2023-06-08 | ||

| Enamine | EN300-1163812-10000mg |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 10000mg |

$4606.0 | 2023-10-03 | ||

| Enamine | EN300-1163812-100mg |

tert-butyl N-[(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropyl]carbamate |

2137142-00-6 | 100mg |

$943.0 | 2023-10-03 |

tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2137142-00-6 (tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量